molecular formula C18H14ClNO3 B2868157 (E)-N-([2,3'-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide CAS No. 2035001-05-7

(E)-N-([2,3'-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide

Cat. No.: B2868157
CAS No.: 2035001-05-7
M. Wt: 327.76
InChI Key: RQBIMYUKDTXPSY-VMPITWQZSA-N
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Description

(E)-N-([2,3’-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide is an organic compound that belongs to the class of acrylamides. This compound is characterized by the presence of a bifuran moiety, a chlorophenyl group, and an acrylamide functional group. The (E)-configuration indicates the specific geometric isomerism around the double bond in the acrylamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-([2,3’-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide typically involves the following steps:

    Formation of the acrylamide backbone: This can be achieved through the reaction of 3-(2-chlorophenyl)acrylic acid with an appropriate amine derivative of bifuran.

    Coupling reaction: The bifuran moiety is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of (E)-N-([2,3’-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide may involve:

    Large-scale synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.

    Optimization of reaction conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products.

    Automated purification systems: Employing advanced purification systems to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-([2,3’-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The acrylamide group can be reduced to form the corresponding amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

(E)-N-([2,3’-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of (E)-N-([2,3’-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-([2,3’-bifuran]-5-ylmethyl)-3-(4-chlorophenyl)acrylamide: Similar structure but with a different position of the chlorine atom.

    (E)-N-([2,3’-bifuran]-5-ylmethyl)-3-(2-bromophenyl)acrylamide: Bromine atom instead of chlorine.

    (E)-N-([2,3’-bifuran]-5-ylmethyl)-3-(2-fluorophenyl)acrylamide: Fluorine atom instead of chlorine.

Uniqueness

(E)-N-([2,3’-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide is unique due to its specific combination of functional groups and geometric configuration, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[[5-(furan-3-yl)furan-2-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3/c19-16-4-2-1-3-13(16)5-8-18(21)20-11-15-6-7-17(23-15)14-9-10-22-12-14/h1-10,12H,11H2,(H,20,21)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBIMYUKDTXPSY-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NCC2=CC=C(O2)C3=COC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NCC2=CC=C(O2)C3=COC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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